molecular formula C11H18N2O B7516089 4-Methyl-1-[(5-methyl-1,2-oxazol-3-YL)methyl]piperidine

4-Methyl-1-[(5-methyl-1,2-oxazol-3-YL)methyl]piperidine

Cat. No.: B7516089
M. Wt: 194.27 g/mol
InChI Key: IEFAEISXOSIJBS-UHFFFAOYSA-N
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Description

4-Methyl-1-[(5-methyl-1,2-oxazol-3-YL)methyl]piperidine is a heterocyclic compound that features both a piperidine ring and an oxazole ring. The presence of these rings makes it a compound of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-[(5-methyl-1,2-oxazol-3-YL)methyl]piperidine typically involves the formation of the oxazole ring followed by its attachment to the piperidine ring. One common method involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . The oxazole ring can also be synthesized via the oxidation of oxazolines using manganese dioxide under flow conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-[(5-methyl-1,2-oxazol-3-YL)methyl]piperidine can undergo various types of chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized to form oxazoles.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring typically yields oxazoles, while substitution reactions on the piperidine ring can yield a variety of substituted piperidines.

Scientific Research Applications

4-Methyl-1-[(5-methyl-1,2-oxazol-3-YL)methyl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-1-[(5-methyl-1,2-oxazol-3-YL)methyl]piperidine involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. The piperidine ring can enhance the compound’s binding affinity and stability, making it effective in its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1-[(5-methyl-1,2-oxazol-3-YL)methyl]piperidine is unique due to the combination of the piperidine and oxazole rings, which imparts distinct chemical and biological properties. This dual-ring structure is less common compared to other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

5-methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-9-3-5-13(6-4-9)8-11-7-10(2)14-12-11/h7,9H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFAEISXOSIJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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